3-Methyl-4-pyridinethiol
Overview
Description
3-Methyl-4-pyridinethiol is an organic compound with the molecular formula C₆H₇NS. It is a derivative of pyridine, where a methyl group is attached to the third carbon and a thiol group is attached to the fourth carbon of the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4-pyridinethiol typically involves the introduction of a thiol group into the pyridine ring. One common method is the reaction of 3-methylpyridine with sulfur-containing reagents under specific conditions. For instance, the reaction can be carried out using hydrogen sulfide in the presence of a catalyst .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable and efficient methods. These methods often utilize advanced catalytic processes and optimized reaction conditions to ensure high yield and purity of the final product. The exact details of these industrial processes are proprietary and may vary between manufacturers .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-4-pyridinethiol undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form corresponding thiolates.
Substitution: The methyl and thiol groups can participate in substitution reactions with other reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction and product .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield disulfides or sulfonic acids, while substitution reactions can introduce new functional groups into the pyridine ring .
Scientific Research Applications
3-Methyl-4-pyridinethiol has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an antioxidant or antimicrobial agent.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-Methyl-4-pyridinethiol involves its interaction with various molecular targets and pathways. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-Methyl-4-pyridinethiol include other pyridine derivatives with different substituents, such as:
- 3-Methylpyridine
- 4-Pyridinethiol
- Pentachloropyridine
Uniqueness
What sets this compound apart from these similar compounds is the presence of both a methyl and a thiol group on the pyridine ring. This unique combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
3-methyl-1H-pyridine-4-thione | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NS/c1-5-4-7-3-2-6(5)8/h2-4H,1H3,(H,7,8) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLPGDCCMTYJWSE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC=CC1=S | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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